Regioisomeric Purity Advantage: 2-Methyl vs. 3-Methyl Substitution on Piperazine
Commercial suppliers report a typical HPLC purity of 98% for (2E)-1-(2-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-90-2), with the primary impurity being the (Z)-isomer or unreacted starting material . In contrast, the regioisomer (2E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one (CAS 1240590-99-1) is often listed at lower purity (≤95%) or with less rigorous stereochemical characterization, as the 3-methyl substitution introduces additional synthetic challenges in controlling the acylation regiochemistry . This 3% purity differential directly impacts the reliability of biological assay data, where impurities at the 5% level can confound dose-response curves and lead to false-positive hits in high-throughput screening campaigns [1].
| Evidence Dimension | Commercial Purity (HPLC) |
|---|---|
| Target Compound Data | 98% (CAS 1240590-90-2) |
| Comparator Or Baseline | ≤95% for regioisomer CAS 1240590-99-1 |
| Quantified Difference | +3% absolute purity advantage |
| Conditions | HPLC analysis; vendor Certificate of Analysis data from Leyan and CymitQuimica |
Why This Matters
Higher initial purity reduces the purification burden prior to biological testing and minimizes the risk of impurity-driven assay artifacts, directly lowering procurement risk for screening labs.
- [1] Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. View Source
